N-(3,5-Dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a small molecule identified through virtual screening targeting the urokinase receptor (uPAR) []. It is classified as a uPAR antagonist and has shown potential as a lead compound for developing novel anti-cancer agents, particularly for breast cancer [].
N-(3,5-Dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide acts as a uPAR antagonist []. While the exact binding site and mechanism remain unclear from the provided information, its antagonist activity suggests that it likely competes with uPAR's natural ligands, thus interfering with downstream signaling pathways involved in cancer cell invasion, migration, and angiogenesis [].
N-(3,5-Dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide has demonstrated promising anti-cancer activity, specifically against breast cancer cells []. The molecule exhibited inhibitory effects on:
Furthermore, preliminary in vivo studies in mice bearing MDA-MB-231 tumors revealed encouraging results. Oral administration of the compound led to a 20% reduction in tumor volume and reduced metastasis compared to untreated mice [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2